molecular formula C16H20N2O3S B2618742 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea CAS No. 2034405-65-5

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

Cat. No. B2618742
CAS RN: 2034405-65-5
M. Wt: 320.41
InChI Key: RUKNWLSSOVWECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea, also known as ETPU, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent.

Mechanism Of Action

The exact mechanism of action of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. For example, 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and is less expensive than natural compounds. However, one limitation of using 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.

Future Directions

There are several future directions for research on 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea. One area of interest is the development of more potent and selective inhibitors of COX-2, which could be used in the treatment of inflammatory diseases. Additionally, further research is needed to better understand the mechanism of action of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea and to identify other signaling pathways and enzymes that it may target. Finally, 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea may have potential as a therapeutic agent in other areas, such as neurodegenerative diseases and cardiovascular disease, and further research is needed to explore these possibilities.

Synthesis Methods

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can be synthesized through a multi-step process that involves the reaction of 4-ethoxyphenyl isocyanate with 3-mercapto-1-propanol to form the intermediate 1-(4-ethoxyphenyl)-3-(3-mercapto-1-propyl)urea. This intermediate is then oxidized with hydrogen peroxide to yield 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea has been studied for its potential use as a therapeutic agent in various scientific research applications. For example, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea has been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-2-21-14-5-3-13(4-6-14)18-16(20)17-9-7-15(19)12-8-10-22-11-12/h3-6,8,10-11,15,19H,2,7,9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKNWLSSOVWECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

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